3-Morpholin-3-YL-propionic acid ethyl ester
Overview
Description
3-Morpholin-3-YL-propionic acid ethyl ester is an organic compound with the molecular formula C9H17NO3 It is a derivative of propionic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl ester group, and the propionic acid is further substituted with a morpholine ring at the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholin-3-YL-propionic acid ethyl ester typically involves the Michael addition of morpholine to an α-bromoacrylic acid ester. This one-pot synthesis method is convenient and efficient. The reaction conditions generally include the use of a solvent such as acetone or dichloromethane, and the reaction is carried out at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-Morpholin-3-YL-propionic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
3-Morpholin-3-YL-propionic acid ethyl ester has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-Morpholin-3-YL-propionic acid ethyl ester involves its interaction with specific molecular targets. The morpholine ring can engage in hydrogen bonding and other non-covalent interactions with proteins and enzymes, potentially modulating their activity. The ester group can undergo hydrolysis to release the active propionic acid derivative, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Morpholin-4-yl-propionic acid methyl ester
- 3-Morpholin-3-yl-butyric acid ethyl ester
- 3-Piperidin-3-yl-propionic acid ethyl ester
Uniqueness
3-Morpholin-3-YL-propionic acid ethyl ester is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The combination of the ester group and the morpholine ring makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one or both of these functional groups .
Properties
IUPAC Name |
ethyl 3-morpholin-3-ylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-2-13-9(11)4-3-8-7-12-6-5-10-8/h8,10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRCNUFQCGVRGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1COCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659687 | |
Record name | Ethyl 3-(morpholin-3-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-01-1 | |
Record name | Ethyl 3-(morpholin-3-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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